Introduction: Unveiling a Versatile Chiral Building Block
Introduction: Unveiling a Versatile Chiral Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Chlorophenyl)propan-1-ol
1-(4-Chlorophenyl)propan-1-ol is a secondary alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol, making it a valuable precursor for the stereoselective synthesis of complex molecular targets. Its structure, featuring a hydroxyl group, a chiral center, and a halogenated aromatic ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive exploration of its chemical properties, synthesis methodologies, spectroscopic characterization, and applications, providing researchers and drug development professionals with a technical resource grounded in established scientific principles.
Core Physicochemical Properties
The fundamental properties of 1-(4-Chlorophenyl)propan-1-ol are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 73890-73-0 ((S)-enantiomer) | [2] |
| IUPAC Name | 1-(4-chlorophenyl)propan-1-ol | [3] |
| InChI | 1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| InChIKey | TXAWBKBMGZKBNN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Cl)O | [3] |
Synthesis Methodologies: Crafting Chirality and Purity
The synthesis of 1-(4-chlorophenyl)propan-1-ol, particularly in its enantiomerically pure forms, is pivotal for its application in pharmaceutical development. The choice of synthetic route is dictated by the desired stereochemistry, scale, and economic viability.
Asymmetric Reduction of 4'-Chloropropiophenone
The most prevalent and efficient method for producing enantiomerically enriched 1-(4-chlorophenyl)propan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 4'-chloropropiophenone. This transformation is central to controlling the stereochemistry at the newly formed chiral center.
Causality of Experimental Choice: The reduction of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. For achiral applications, simple reducing agents like sodium borohydride (NaBH₄) are sufficient and cost-effective, yielding a racemic mixture (an equal mixture of R and S enantiomers).[4] However, for pharmaceutical applications where a single enantiomer is typically required, the use of a chiral catalyst is essential. Catalytic systems, such as those employed in Corey-Bakshi-Shibata (CBS) reductions or asymmetric transfer hydrogenation, create a chiral environment around the ketone, forcing the hydride to add to one face of the carbonyl group preferentially, thus leading to a high excess of one enantiomer.[4]
Experimental Protocol: Achiral Reduction with Sodium Borohydride
This protocol describes a robust, high-yielding method for the synthesis of racemic 1-(4-chlorophenyl)propan-1-ol.
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Dissolution: Dissolve 4'-chloropropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintaining the temperature at 0 °C is critical to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.[4]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like dichloromethane (3 x 50 mL).[4]
-
Purification: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to aid in phase separation). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[4]
Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)propan-1-ol.
Structural Elucidation: Spectroscopic Fingerprinting
Confirming the molecular structure and purity of 1-(4-chlorophenyl)propan-1-ol relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. Methine Proton (-CHOH): A triplet or quartet around ~4.6-4.9 ppm. Methylene Protons (-CH₂-): A multiplet (quartet of doublets) around ~1.7-1.9 ppm. Methyl Protons (-CH₃): A triplet around ~0.9 ppm.[5] |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (~126-145 ppm), with the carbon bearing the chlorine (C-Cl) appearing around 133 ppm and the ipso-carbon (C-1) around 144 ppm. Methine Carbon (C-OH): A signal around ~75-76 ppm. Methylene Carbon (-CH₂-): A signal around ~32 ppm. Methyl Carbon (-CH₃): A signal around ~10 ppm.[5] |
| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydroxyl group due to hydrogen bonding. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a secondary alcohol.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 170). Isotope Peak (M+2): A significant peak at m/z 172, approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Key Fragments: Common fragmentation includes the loss of an ethyl group ([M-29]⁺) to give a fragment at m/z 141/143, and the formation of the chlorotropylium ion (m/z 111). |
Chemical Reactivity and Derivatization
The dual functionality of the hydroxyl group and the chloro-substituted phenyl ring makes 1-(4-chlorophenyl)propan-1-ol a versatile intermediate for further chemical transformations.
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Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 4'-chloropropiophenone.[7] This is a pivotal reaction for accessing a different class of compounds or for use in protecting group strategies. The choice of oxidant (e.g., Pyridinium chlorochromate (PCC), Swern oxidation, or Jones oxidation) depends on the desired reaction conditions and sensitivity of other functional groups.
-
Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophile can then react with an alkyl halide in a Williamson ether synthesis to form an ether, a common functional group in many pharmaceutical agents.
-
Halogen Substitution: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[8] This converts the alcohol into a more reactive alkyl halide, which is a precursor for various nucleophilic substitution and coupling reactions.
Caption: Key chemical reactions of 1-(4-chlorophenyl)propan-1-ol.
Applications in Research and Drug Development
The primary value of 1-(4-chlorophenyl)propan-1-ol lies in its role as a chiral building block for the synthesis of high-value, biologically active molecules.
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Pharmaceutical Intermediates: Both the (R) and (S) enantiomers are marketed as advanced intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9][10] The specific stereochemistry is often crucial for the desired pharmacological activity and for minimizing off-target effects.
-
Precursor for Bioactive Molecules: Derivatives of this compound have been investigated for a wide range of therapeutic uses. By modifying the alcohol and aromatic ring, chemists have developed compounds with potential anticancer, anti-inflammatory, and antimalarial properties.[7]
-
Key Intermediate for Kinase Inhibitors: A notable application is in the synthesis of protein kinase B (Akt) inhibitors. For example, the derivative (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is a documented key intermediate in the synthesis of AZD5363, a potent Akt inhibitor that has been investigated in clinical trials for cancer treatment.[7]
Safety and Handling
As with any chemical reagent, proper handling of 1-(4-chlorophenyl)propan-1-ol is essential for laboratory safety.
-
Hazard Classification: The compound is classified as a skin and eye irritant.[11]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[11] All handling should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
1-(4-Chlorophenyl)propan-1-ol is more than a simple chlorinated alcohol; it is a sophisticated and highly valuable chiral intermediate. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a cornerstone for the development of complex molecular architectures. For researchers and professionals in drug discovery and fine chemical synthesis, a thorough understanding of this compound's chemical behavior is paramount for leveraging its full potential in creating the next generation of innovative chemical entities.
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